Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Catalog No.
S3015968
CAS No.
1187933-27-2
M.F
C13H17NO3
M. Wt
235.283
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carb...

CAS Number

1187933-27-2

Product Name

Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

IUPAC Name

methyl (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Molecular Formula

C13H17NO3

Molecular Weight

235.283

InChI

InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m1/s1

InChI Key

YZBHPTZUARKXKZ-PIJUOVFKSA-N

SMILES

COC1=CC=C(C=C1)C2CNCC2C(=O)OC

Solubility

not available

Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound characterized by the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is also known by several synonyms, including methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate and 4-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid methyl ester . The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methoxyphenyl group, contributing to its unique properties.

Typical for esters and amines. Key reactions include:

  • Esterification: The compound can undergo hydrolysis in the presence of water or acid to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The methoxy group can be replaced by various nucleophiles under appropriate conditions.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

The synthesis of trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting materials such as amino acids or aldehydes can be reacted with appropriate reagents to form the pyrrolidine structure.
  • Methylation: The carboxylic acid group can be converted into a methyl ester using methyl iodide or dimethyl sulfate in the presence of a base.
  • Introduction of the Methoxy Group: The methoxyphenyl moiety can be introduced through electrophilic aromatic substitution or coupling reactions.

Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents.
  • Research: In studies focused on the structure-activity relationship of pyrrolidine derivatives.
  • Chemical Synthesis: As an intermediate in organic synthesis processes.

Several compounds share structural similarities with trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate. Notable examples include:

Compound NameMolecular FormulaUnique Features
(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylateC13H17NO3Stereochemistry at the pyrrolidine ring
Methyl 3-pyrrolidinecarboxylateC8H15NO2Lacks the methoxyphenyl substituent
4-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acidC13H15NO3Different position of the carboxylic acid group

These compounds highlight the uniqueness of trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate through its specific methoxy substitution and pyrrolidine configuration, which may influence its biological activity and chemical reactivity.

Asymmetric synthesis represents a cornerstone approach for preparing enantiomerically pure trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate derivatives. The development of highly selective methodologies has evolved significantly, with researchers focusing on catalyst design and reaction optimization to achieve superior stereochemical control [1] [2] [3].

The most prominent asymmetric strategies involve the use of chiral phosphoric acids as organocatalysts, which have demonstrated exceptional performance in controlling both enantioselectivity and diastereoselectivity. Research by Tanaka and colleagues established that organocatalytic Michael addition reactions using chiral phosphoric acids can achieve enantioselectivities up to 97% and yields ranging from 68-97% [2] [4]. These catalysts operate through a bifunctional mechanism, simultaneously activating both the nucleophile and electrophile components of the reaction.

Mechanistic Framework of Asymmetric Induction

The stereochemical outcome in asymmetric synthesis depends critically on the catalyst structure and reaction environment. Studies have shown that the presence of a carboxylic acid group at the β-position of the pyrrolidine ring plays an essential role in directing both carbon-carbon bond formation and stereoselectivity [5]. The acid group facilitates hydrogen bonding interactions that stabilize specific transition state conformations, leading to preferential formation of the desired stereoisomer.

Chiral auxiliary approaches have also proven effective for accessing specific stereoisomers. Evans oxazolidinones have been successfully employed to establish stereocenters prior to pyrrolidine ring cyclization, achieving high diastereoselectivity through sterically controlled aldol reactions [6]. The auxiliary can be removed after cyclization through transamination procedures, providing access to the target pyrrolidine with defined stereochemistry.

Advanced Asymmetric Methodologies

Recent developments in asymmetric synthesis have focused on creating multiple stereocenters simultaneously. Silver carbonate-catalyzed 1,3-dipolar cycloaddition reactions can generate pyrrolidine derivatives with up to four stereogenic centers in moderate to good yields with excellent regio- and diastereoselectivities [3]. The (S)-configuration of sulfinyl groups has been demonstrated to induce (2S,3R,4S,5R) absolute configuration in final pyrrolidine products.

Computational studies have provided valuable insights into the factors controlling asymmetric induction. Density functional theory calculations reveal that the interaction between oxygen atoms of sulfinyl groups and silver atoms in metallodipoles significantly influences diastereoselectivity [3]. These findings enable rational catalyst design for improved stereochemical outcomes.

Organocatalytic Approaches for Stereoselective Synthesis

Organocatalysis has emerged as a powerful strategy for synthesizing enantiomerically enriched pyrrolidine derivatives without requiring transition metals. The field has experienced tremendous growth due to its potential for cost savings, reduced environmental impact, and operational simplicity compared to traditional metal-catalyzed processes [1] [7].

Proline-Derived Organocatalysts

Proline and its derivatives represent the most extensively studied class of organocatalysts for pyrrolidine synthesis. The natural abundance and structural versatility of proline make it an attractive starting point for catalyst development. Research has demonstrated that trans-4-hydroxy-L-proline exhibits enhanced catalytic activity compared to L-proline in aldol reactions, while cis-4-hydroxy-D-proline reverses the enantiomeric excess [7].

The design of novel proline-based organocatalysts has focused on introducing bulky substituents to create enhanced steric environments. Pyrrolidine derivatives bearing 2,2-disubstituted-1,3-dioxolan-4-yl moieties at the C2 position have been synthesized from chiral imines derived from (R)-glyceraldehyde, achieving enantioselectivities up to 85% in Michael addition reactions with nitroolefins [8].

Bifunctional Organocatalysts

Bifunctional organocatalysts containing both basic and acidic sites have shown exceptional performance in asymmetric transformations. Pyrrolidine-pyridine conjugate base catalysts demonstrate excellent results in asymmetric Michael addition reactions, providing 1,4-adducts in high yields with superior enantio- and diastereoselectivities [9]. These catalysts operate through simultaneous activation of both reaction partners, enhancing both reactivity and selectivity.

The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts represents a significant advancement in the field. These catalysts achieve excellent yields (up to 91%) and enantioselectivities (up to >99% ee) in Michael addition reactions of nitromethane to α,β-unsaturated aldehydes [10]. The unique substitution pattern provides optimal spatial orientation for substrate binding and activation.

Thiourea-Based Organocatalysts

Pyrrolidine-thiourea bifunctional catalysts have demonstrated remarkable performance in asymmetric transformations. These catalysts combine the enamine-forming capability of pyrrolidine with the hydrogen-bonding activation provided by thiourea moieties. Research has shown that these systems can achieve both high enantioselectivity and diastereoselectivity in Michael addition reactions [9] [11].

Enantioselective Hydrogenation Methods

Enantioselective hydrogenation represents one of the most efficient and atom-economical approaches for synthesizing chiral pyrrolidine derivatives. The method relies on transition metal catalysts bearing chiral ligands to achieve high levels of enantioselectivity while maintaining excellent functional group tolerance [12] [13].

Ruthenium-Catalyzed Hydrogenation Systems

Ruthenium complexes bearing diphosphine ligands have demonstrated exceptional performance in the enantioselective hydrogenation of pyrrolidine precursors. The Xyl-Skewphos/DPEN-Ru complex achieves enantioselectivities up to 97% for model substrates, with turnover numbers reaching 18,000 [12]. These catalysts operate effectively at hydrogen pressures as low as 1 bar, making them attractive for industrial applications.

The design of cyclopentadienone diphosphine ligands (CPDDP) has opened new possibilities for hydrogenation catalysis. When coordinated with ruthenium, these complexes demonstrate high efficiency for carbon dioxide hydrogenation to methanol, with calculated free energy barriers ranging from 3.5 to 14.5 kcal/mol for different stages of the process [14].

Iridium-Based Hydrogenation Catalysts

Iridium catalysts containing imine-diphosphine ligands have shown remarkable efficiency for carbon dioxide hydrogenation to formate, achieving yields up to 99% with turnover numbers reaching 450,000 [15]. The imine group plays a crucial role in both hydrogen activation and carbon dioxide coordination, enabling highly efficient catalytic cycles.

Phosphine-phosphoramidite ligands have proven particularly effective for challenging substrates. Iridium complexes bearing these ligands achieve excellent enantioselectivities for sterically hindered N-aryl alkylarylamines, providing important building blocks for organic synthesis and agrochemistry [12].

Mechanistic Insights and Catalyst Design

The success of enantioselective hydrogenation depends critically on the electronic and steric properties of chiral ligands. Bite angle and electronic characteristics of diphosphine ligands significantly influence both activity and selectivity [16]. Research has established that the presence of carboxylic acid groups accelerates hydrogenation of unsaturated bonds, providing opportunities for substrate-assisted catalysis [12].

Computational studies have revealed that formate-assisted dihydrogen activation represents the most favorable pathway for catalyst regeneration, with free energy barriers around 10.4 kcal/mol [14]. These insights enable rational catalyst design for improved performance under mild conditions.

Cyclization Reactions in Pyrrolidine Ring Formation

Cyclization reactions represent fundamental synthetic transformations for constructing pyrrolidine rings from acyclic precursors. These approaches offer advantages in terms of structural diversity and functional group compatibility compared to methods starting from existing cyclic structures [17] [18].

Radical Cyclization Pathways

Radical cyclization provides an efficient route to pyrrolidine derivatives through 5-exo-trig and 5-exo-tet cyclization modes. The 5-exo-trig pathway is particularly favorable, proceeding 46 times faster than six-membered ring formation and 6000 times faster than four-membered ring closure [19]. Classical examples include the Hoffman-Löffler-Freytag reaction, where chloramines form pyrrolidines by generating chloride leaving groups in situ on the δ-carbon [19].

Modern radical cyclization approaches employ various radical precursors including α-chlorides, sulfides, isocyanates, and thiocyanates [19]. Samarium diiodide (SmI2) has emerged as a versatile reducing agent for initiating radical reactions due to its ability to donate electrons to unsaturated heteroatom-carbon bonds [19].

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed cyclization reactions offer exceptional versatility for synthesizing nitrogen heterocycles. The intramolecular coupling of amino-tethered vinyl halides with ketone enolates provides access to bridged, condensed, and monocyclic nitrogen-containing compounds [20] [21]. These transformations proceed under mild conditions and tolerate a wide range of functional groups.

The development of carboamination reactions has enabled simultaneous formation of carbon-nitrogen and carbon-carbon bonds with high diastereoselectivity. Palladium-catalyzed carboamination of protected γ-amino alkenes with aryl halides achieves diastereoselectivities greater than 20:1 while forming up to two stereocenters in a single step [22].

Ring-Closing Metathesis Applications

Ring-closing metathesis (RCM) has proven highly effective for pyrrolidine synthesis, particularly for substrates containing nucleophilic nitrogen atoms. Recent studies have demonstrated that dimethyl carbonate serves as an excellent green solvent for RCM reactions in continuous flow systems, achieving residence times as short as 1 minute at 120°C [23].

The scalability of RCM processes has been demonstrated through continuous flow applications. Conversion of 10 grams of diene substrate was accomplished in 37 minutes under continuous flow conditions, yielding the desired heterocycle in 91% yield [23]. This approach eliminates many of the challenges associated with batch processing of metathesis reactions.

Photoredox-Mediated Cyclizations

Photoredox catalysis has emerged as a powerful tool for accessing saturated nitrogen heterocycles through mild, sustainable conditions. Dual-catalyst systems combining iridium photocatalysts with lithium phosphate bases enable selective homolysis of N-H bonds in 4-alkyl-1,4-dihydropyridines, mediating efficient cyclization with tethered imines [24].

The development of photo-promoted ring contraction reactions offers novel synthetic strategies. Recent work has demonstrated conversion of abundant pyridines to valuable pyrrolidine derivatives through silylborane-mediated processes, providing broad substrate scope with high functional group compatibility [25] [17].

Green Chemistry Approaches and Sustainable Synthesis

The implementation of green chemistry principles in pyrrolidine synthesis has become increasingly important as the pharmaceutical and chemical industries seek more sustainable manufacturing processes. These approaches focus on reducing environmental impact while maintaining or improving synthetic efficiency [26] [27] [28].

Solvent Innovation and Replacement

The development of environmentally benign solvents represents a critical aspect of green pyrrolidine synthesis. N-octyl pyrrolidone (NOP) has emerged as an excellent alternative to N,N-dimethylformamide (DMF) for solid-phase peptide synthesis, demonstrating good performance in terms of swelling, coupling efficiency, and low isomerization [27]. When combined with 20% dimethyl carbonate (DMC), NOP provides reduced viscosity suitable for automated protocols.

The implementation of pyrrolidine as an alternative base for Fmoc-removal has expanded the available solvent space for green synthesis. This approach enables effective deprotection in less polar solvent mixtures such as dimethyl sulfoxide/ethyl acetate (1:9) and N-butylpyrrolidone/1,3-dioxolane ratios of 2:8 and 4:6 [29]. These systems achieve crude peptide purities comparable to or better than traditional DMF-based protocols.

Biocatalytic Synthesis Approaches

Enzymatic synthesis offers remarkable advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. Engineered cytochrome P411 variants have been developed for intramolecular C(sp³)-H amination of organic azides, enabling construction of chiral pyrrolidines and indolines with good enantioselectivity [30]. The P411-PYS-5149 variant achieves up to 74% yield and 99:1 enantiomeric ratio for pyrrolidine derivatives.

Biocatalytic desymmetrization provides a versatile route to enantiopure cis-3,4-disubstituted pyrrolidines. This methodology demonstrates broad substrate scope and excellent stereochemical control while operating under mild, aqueous conditions [31]. The enzymatic approach eliminates the need for stoichiometric chiral auxiliaries and harsh reaction conditions.

Flow Chemistry and Process Intensification

Continuous flow chemistry has revolutionized pyrrolidine synthesis by enabling precise control of reaction parameters while reducing waste and energy consumption. Electroreductive cyclization in flow microreactors provides efficient synthesis of pyrrolidine and piperidine derivatives from readily available starting materials [32] [33]. The large surface-to-volume ratio of microreactors enhances mass transfer and enables preparative-scale synthesis within approximately one hour.

The implementation of flow chemistry for ring-closing metathesis has demonstrated significant advantages in terms of reaction efficiency and environmental impact. Continuous processing eliminates the need for large solvent volumes and enables precise temperature control, resulting in improved yields and reduced cycle times [23].

Waste Minimization and Atom Economy

Green synthesis strategies emphasize maximizing atom economy while minimizing waste generation. One-pot multicomponent reactions have been developed that combine multiple synthetic steps, reducing the number of isolation and purification procedures required [26]. These approaches achieve E-factors between 5-50 and process mass intensity (PMI) reductions of 60-70%.

The development of recyclable catalyst systems has provided substantial improvements in sustainability metrics. Heterogeneous organocatalysts based on polymer-supported pyrrolidine derivatives enable catalyst recovery and reuse for 5-10 cycles while maintaining high activity and selectivity [34] [35]. These systems achieve waste reduction of 60-80% compared to homogeneous alternatives.

Energy Efficiency and Mild Conditions

Modern green synthesis approaches prioritize energy efficiency through the use of mild reaction conditions and efficient heating methods. Room temperature reactions and microwave-assisted synthesis can reduce energy consumption by 50-70% while often providing faster reaction rates [28]. Flow chemistry systems offer additional energy savings through improved heat transfer and elimination of batch heating/cooling cycles.

XLogP3

1.1

Dates

Last modified: 08-17-2023

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